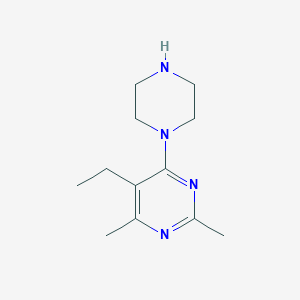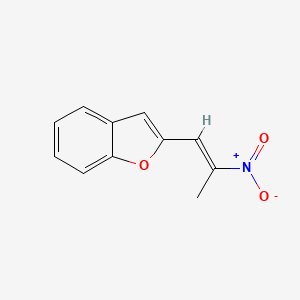![molecular formula C19H20N4O B12270370 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine](/img/structure/B12270370.png)
1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine is a complex organic compound that features a phthalazine core substituted with a pyrrolidine ring and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine typically involves multi-step organic reactions. One common approach is to start with the phthalazine core and introduce the pyrrolidine and methylpyridine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may result in fully saturated compounds.
Scientific Research Applications
1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}benzene
- 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
- 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline
Comparison: Compared to these similar compounds, 1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine is unique due to its phthalazine core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-methyl-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]phthalazine |
InChI |
InChI=1S/C19H20N4O/c1-13-11-20-9-7-18(13)24-15-8-10-23(12-15)19-17-6-4-3-5-16(17)14(2)21-22-19/h3-7,9,11,15H,8,10,12H2,1-2H3 |
InChI Key |
KRPAILAPCWYDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NN=C(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12270287.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B12270293.png)
![3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B12270303.png)
![N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12270307.png)
![3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B12270314.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12270331.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B12270368.png)
![2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12270374.png)
![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12270378.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12270380.png)
![4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270385.png)
